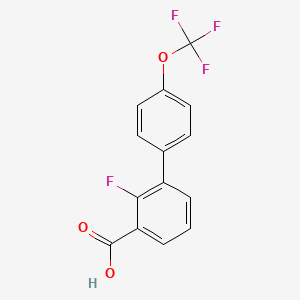

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Description

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a fluorine substituent at the 2-position of the first benzene ring and a trifluoromethoxy group at the 4'-position of the second ring. Its structure combines electron-withdrawing groups (fluoro and trifluoromethoxy), which influence acidity, solubility, and reactivity .

Properties

IUPAC Name |

2-fluoro-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICJCJDCKJHCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for synthesizing biphenyl derivatives.

- Reactants: Use a boronic acid or boronic ester derivative and a halogenated (e.g., bromo or iodo) arene derivative. For the synthesis of 2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid, appropriate starting materials would include a fluorinated carboxylic acid derivative and a trifluoromethoxyphenyl boronic acid.

- Catalyst: Employ a palladium catalyst, such as Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

- Base: Use a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).

- Solvent: Use a solvent system like 1,4-dioxane and water, or a mixture of THF, toluene, and water.

- Reaction Conditions: Stir the reaction mixture at elevated temperatures (e.g., 80 °C) for an extended period (e.g., 16 hours) under an inert atmosphere.

Example Procedure (adapted from similar biphenyl syntheses):

- Dissolve 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a mixture of 1,4-dioxane:H2O (4:1) (20 mL).

- Add the appropriate substituted boronic acid (12.18 mmol) and K2CO3 (1.21 g, 12.18 mmol).

- Add Pd(PPh3)4 (0.14 mL, 2.44 mmol).

- Stir the resulting mixture at 80 °C for 16 h, monitoring the reaction progress by TLC.

- Dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

- Wash the combined organic layer with water, followed by brine, and then dry over anhydrous Na2SO4.

- Filter and evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography using ethyl acetate/petroleum ether as eluent.

Table 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

| Feature | Detail |

|---|---|

| Starting Materials | Halogenated arene derivative, boronic acid or ester |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh3)4) |

| Base | Na2CO3, K2CO3 |

| Solvent | 1,4-dioxane/H2O, THF/toluene/H2O |

| Temperature | 80 °C |

| Reaction Time | 16 h |

| Purification Method | Column chromatography (ethyl acetate/petroleum ether eluent) |

Fluorination of Carboxylic Acids

Another approach involves synthesizing the biphenyl carboxylic acid first and then introducing the fluorine substituent.

Using N-trifluoromethylthiophthalimide:

- Reagent: Use N-trifluoromethylthiophthalimide as a fluorinating reagent.

- Base: Use triethylamine (Et3N).

- Catalyst: Use tetrabutylammonium iodide (TBAI).

- Reaction Mechanism: Et3N attacks the electrophilic sulfur center, generating a trifluoromethylthio group that degrades to CSF2, releasing a fluoride ion which then fluorinates the carboxylic acid.

Deoxyfluorination with Trifluoromethyl Trifluoromethanesulfonate:

- Reagents: Use trifluoromethyl trifluoromethanesulfonate and DMAP (4-Dimethylaminopyridine).

- Reaction Conditions: Mild conditions are employed to convert carboxylic acids to acyl fluorides.

Table 2: Fluorination Methods for Carboxylic Acids

| Method | Reagent | Base | Catalyst |

|---|---|---|---|

| N-trifluoromethylthiophthalimide method | N-trifluoromethylthiophthalimide | Et3N | TBAI |

| Deoxyfluorination | Trifluoromethyl trifluoromethanesulfonate | DMAP | None |

Grignard Reagents

Grignard reagents can also be used in the synthesis of biphenyl carboxylic acids.

- Grignard Reagent Formation: React p-chlorobenzotrifluoride with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Hydrolysis: Hydrolyze the resulting solution with aqueous sodium hydroxide, followed by acidification to obtain the carboxylic acid.

- Under nitrogen protection, add p-chlorobenzotrifluoride and magnesium turnings (molar ratio 1:1 to 1.5) to anhydrous tetrahydrofuran to prepare the Grignard reagent via reflux reaction.

- Hydrolyze the toluene solution in aqueous sodium hydroxide solution at 80°C. Separate the oil and water layers to obtain an aqueous solution of 4’-trifluorotoluene-2-biphenylformate.

- Adjust the pH to 2 with sulfuric acid to obtain 4’-trifluorotoluene-2-biphenyl carboxylic acid.

Table 3: Grignard Reagent Method

| Feature | Detail |

|---|---|

| Grignard Reagent | p-chlorobenzotrifluoride and magnesium |

| Solvent | Anhydrous THF |

| Hydrolysis | Aqueous NaOH, then adjust pH to 2 with sulfuric acid |

| Hydrolysis Temperature | 80 °C |

| Yield | 65% |

Spectral Data Analysis

Characterization of the synthesized compounds typically involves spectroscopic techniques.

- NMR Spectroscopy: Analyze 1H-NMR and 13C-NMR spectra to confirm the structure. Look for characteristic peaks of the cyclopropane protons, methyl group protons, and carboxylic acid carbon.

- IR Spectroscopy: Confirm the presence of OH and C=O groups with IR spectroscopy.

- Mass Spectrometry: Use mass spectrometry to determine the molecular weight and confirm the identity of the synthesized compounds.

Table 4: Spectroscopic Data

| Spectroscopy | Information Obtained |

|---|---|

| 1H-NMR | Proton environment, splitting patterns |

| 13C-NMR | Carbon environment |

| IR | Functional groups (e.g., OH, C=O) |

| Mass Spec | Molecular weight, fragmentation pattern, purity check |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

Coupling Reactions: The biphenyl structure can be further modified through coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to form the biphenyl core.

Nucleophiles: Employed in substitution reactions to introduce new functional groups.

Oxidizing and Reducing Agents: Utilized to modify the carboxylic acid group.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C14H8F4O3

- Molecular Weight : 284.21 g/mol

- CAS Number : 1261449-75-5

The compound features a biphenyl core with a carboxylic acid group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 4'-position. This arrangement contributes to its unique chemical behavior.

Industrial Production

For larger-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. Advanced purification techniques such as recrystallization and chromatography are also utilized to achieve high purity levels in the final product.

Chemistry

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid serves as a building block in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions, including:

- Substitution Reactions : The trifluoromethoxy group can engage in nucleophilic substitutions.

- Oxidation and Reduction : The carboxylic acid group can be oxidized or reduced to form various derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive agent . Its unique structure may enhance its binding affinity to specific enzymes or receptors, making it useful in:

- Enzyme Interaction Studies : It can act as a probe to study enzyme mechanisms and interactions.

- Drug Development : The compound's properties may contribute to the development of new therapeutics, particularly in oncology.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : Related compounds have shown efficacy in inhibiting kinases involved in cancer progression.

- Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Industrial Applications

Due to its unique chemical properties, this compound is also explored for use in:

- Advanced Materials Production : Its stability and reactivity make it suitable for creating specialty chemicals and materials.

- Coatings and Polymers : The compound's properties can enhance the performance of coatings and polymeric materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, influencing their activity. This can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Electronic and Physicochemical Properties

- Acidity (pKa):

The trifluoromethoxy and fluorine groups in the target compound create strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (≈2.5–3.0) compared to analogs like 2-Fluoro-4′-methoxybiphenyl-3-carboxylic acid (pKa ≈4.0–4.5) . - Lipophilicity (LogP):

The trifluoromethoxy group increases LogP (≈3.5) relative to hydroxyl-containing analogs (LogP ≈2.0 for 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid) . - Solubility: Aqueous solubility is reduced in the target compound due to trifluoromethoxy’s hydrophobicity, whereas methoxy or hydroxy analogs exhibit better solubility .

Biological Activity

2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid (CAS No. 1261449-75-5) is a fluorinated aromatic compound notable for its unique chemical properties, which arise from the presence of both fluoro and trifluoromethoxy groups on the biphenyl structure. These modifications enhance its reactivity and stability, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a biphenyl core with a carboxylic acid group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 4'-position. This arrangement not only influences its chemical reactivity but also its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity to various proteins, influencing their activity. This mechanism is critical in drug design, where modifications to the molecular structure can lead to improved efficacy against specific biological targets.

Biological Activity Studies

Research has indicated that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that fluorination can improve lipophilicity, thereby increasing cellular permeability and bioavailability.

Case Studies

- Histone Deacetylase Inhibition : A study highlighted that fluorinated derivatives of known histone deacetylase (HDAC) inhibitors exhibited enhanced potency against various cancer cell lines. The introduction of trifluoromethyl groups was found to significantly increase inhibitory activity, suggesting that similar modifications in this compound could yield potent HDAC inhibitors .

- Antimicrobial Activity : Research into halogenated compounds has demonstrated that fluorinated derivatives can exhibit improved antimicrobial properties. The introduction of halogens, including fluorine, has been linked to increased activity against drug-resistant strains of bacteria .

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group | Moderate HDAC inhibition |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Fluoro and trifluoromethyl groups | Enhanced potency against cancer cells |

| This compound | Fluoro and trifluoromethoxy groups | Potential for high bioactivity due to structural modifications |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further exploration in drug development:

- Medicinal Chemistry : Its structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

- Biochemical Probes : The compound can be utilized as a probe in biochemical assays to study enzyme interactions and pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling between a fluorinated phenylboronic acid and a trifluoromethoxy-substituted aryl halide, followed by ester hydrolysis to yield the carboxylic acid. For example:

- Step 1 : Use 3-fluoro-4-carboxyphenylboronic acid (or derivatives) as a coupling partner .

- Step 2 : React with a trifluoromethoxy-substituted aryl halide under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol .

- Step 3 : Hydrolyze the ester intermediate (e.g., methyl ester) using NaOH in MeOH/H₂O to obtain the carboxylic acid .

- Key Considerations : Optimize reaction temperature (80–100°C) and inert atmosphere (N₂/Ar) to prevent boronic acid decomposition.

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for fluorine (e.g., ¹⁹F coupling in ¹H NMR) and trifluoromethoxy groups (δ ~55–60 ppm in ¹³C NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M-H]⁻) with <5 ppm error .

- IR Spectroscopy : Validate carboxylic acid C=O stretch (~1680–1720 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹).

Q. What are the solubility properties and formulation strategies for this compound?

- Methodological Answer :

- Solubility : Poor in non-polar solvents (e.g., hexane); moderately soluble in DMSO, DMF, or THF. Pre-dissolve in DMSO for biological assays .

- Formulation : Use co-solvents (e.g., 10% EtOH in PBS) for in vitro studies. For crystallography, recrystallize from ethanol/water mixtures .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced reactivity .

- Solvent Optimization : Test mixtures like dioxane/H₂O for better boronic acid solubility .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Data Table : Synthetic Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | 85% yield |

| Solvent | Toluene/EtOH | Dioxane/H₂O | Reduced byproducts |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Analysis : Validate compound purity via HRMS and HPLC (>98%) to rule out impurities .

- Assay Conditions : Standardize protocols (e.g., cell line, incubation time). For receptor-binding assays, confirm target specificity using knockout models .

- Structural Confirmation : Re-analyze stereochemistry (e.g., NOESY NMR) if unexpected activity arises .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.